(rel)-BMS-641988: A Technical Guide on its Mechanism of Action as a Potent Androgen Receptor Antagonist
(rel)-BMS-641988: A Technical Guide on its Mechanism of Action as a Potent Androgen Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(rel)-BMS-641988 is a novel, orally active, nonsteroidal androgen receptor (AR) antagonist that was developed by Bristol-Myers Squibb for the treatment of prostate cancer.[1] It demonstrated high binding affinity for the androgen receptor and showed potent functional antagonism in preclinical studies.[1][2] In various prostate cancer models, (rel)-BMS-641988 exhibited superior efficacy compared to the standard antiandrogen, bicalutamide (B1683754).[1][2] Despite its promising preclinical profile, clinical development was halted during Phase I trials due to a drug-related seizure event in a patient.[3][4][5] This guide provides a comprehensive overview of the mechanism of action of (rel)-BMS-641988, detailing its molecular interactions, cellular effects, and in vivo efficacy, supported by quantitative data and experimental methodologies.
Core Mechanism of Action: Androgen Receptor Antagonism
(rel)-BMS-641988 functions as a direct and potent competitive antagonist of the androgen receptor.[3] The AR, a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1] Upon binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, leading to the transcription of genes that promote prostate cancer cell growth and survival.
(rel)-BMS-641988 competitively binds to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens.[1][6] This blockade inhibits the conformational changes in the AR that are necessary for its activation, nuclear translocation, and subsequent transcriptional activity.[2][7] Gene expression profiling studies have shown that treatment with (rel)-BMS-641988 results in a global gene expression profile in prostate cancer xenografts that is more akin to castration than that produced by bicalutamide, indicating a more profound blockade of AR signaling.[2][7]
Quantitative Efficacy and Potency
(rel)-BMS-641988 demonstrated significantly greater potency than bicalutamide in a range of preclinical assays. The following tables summarize the key quantitative data.
| Parameter | (rel)-BMS-641988 | Bicalutamide | Cell Line/System | Reference |
| Ki (nM) | 1.7 | Not Reported | Not Specified | [8] |
| 10 | Not Reported | MDA-MB-453 cells | [3] | |
| IC50 (nM) | 16 | Not Reported | MDA-MB-453 cell growth | [8] |
| 56 | Not Reported | AR-mediated transactivation | [3] | |
| 153 | Not Reported | LNCaP cell growth | [8] | |
| Relative Affinity | 20-fold higher | - | MDA-MB-453 cells | [3][6] |
| Relative Potency | 3- to 7-fold higher | - | In vitro antiandrogenic activity | [3] |
Ki: Inhibitor constant, a measure of binding affinity. IC50: Half-maximal inhibitory concentration, a measure of functional potency.
Metabolism and Active Metabolites
(rel)-BMS-641988 is metabolized in vivo, primarily by the cytochrome P450 enzyme CYP3A4, to BMS-570511.[3][4] This metabolite is subsequently reduced by cytosolic reductases to BMS-501949.[3][4] Importantly, all three compounds—the parent drug and its two metabolites—exhibit similar antiandrogenic activity.[3]
Preclinical Efficacy in Xenograft Models
The antitumor activity of (rel)-BMS-641988 was evaluated in various human prostate cancer xenograft models in mice.
| Xenograft Model | (rel)-BMS-641988 Dose | Bicalutamide Dose | Outcome | Reference |
| CWR22-BMSLD1 | 90 mg/kg, po, qd | 150 mg/kg, po, qd | Superior tumor growth inhibition compared to bicalutamide. | [1] |
| CWR22-BMSLD1 | 90 mg/kg | 150 mg/kg | 95% Tumor Growth Inhibition (TGI) vs. 33% for bicalutamide. | [9] |
| Bicalutamide-refractory CWR22-BMSLD1 | 90 mg/kg | 150 mg/kg | Significant delay in tumor growth upon switching from bicalutamide. | [6][9] |
| LuCaP 23.1 | Not Specified | Not Specified | Highly efficacious, inducing stasis. | [2][6] |
Off-Target Activity and Clinical Discontinuation
The clinical development of (rel)-BMS-641988 was terminated due to a patient experiencing a seizure during a Phase I trial at a dose of 60 mg twice daily.[4][5] Further investigation revealed that (rel)-BMS-641988 and its metabolites can act as negative allosteric modulators of the GABAA receptor, which is a likely mechanism for the observed seizure activity.[3] The active metabolite BMS-501949, in particular, was associated with seizures in preclinical animal models.[9] Additionally, the compound showed some potential for drug-induced QT prolongation.[3] Despite achieving target exposures, the antitumor activity in the Phase I study was limited, with most patients exhibiting stable disease rather than significant tumor regression.[4][5]
Experimental Protocols
Androgen Receptor Binding Assay ([3H]DHT Competition Assay)
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Objective: To determine the binding affinity (Ki) of (rel)-BMS-641988 to the androgen receptor.
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Cell Line: MDA-MB-453 human breast cancer cells, which endogenously express wild-type AR.[6]
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Protocol:
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MDA-MB-453 cells are cultured and harvested.
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Cell lysates containing the AR are prepared.
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A constant concentration of radiolabeled dihydrotestosterone ([3H]DHT) is incubated with the cell lysate.
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Increasing concentrations of unlabeled (rel)-BMS-641988 or a reference compound (e.g., bicalutamide) are added to compete with [3H]DHT for binding to the AR.
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After incubation to reach equilibrium, bound and free radioligand are separated (e.g., by filtration).
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The amount of bound [3H]DHT is quantified by scintillation counting.
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The data are analyzed to calculate the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
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AR-Mediated Transactivation Assay
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Objective: To measure the functional antagonist activity (IC50) of (rel)-BMS-641988 in a cell-based reporter assay.
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Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. AR activation by an agonist leads to the expression of the reporter gene. An antagonist will inhibit this expression.
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Protocol:
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A suitable host cell line (e.g., PC-3 or CV-1) is co-transfected with two plasmids: one expressing the human AR and another containing a luciferase reporter gene driven by an ARE-containing promoter.
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Transfected cells are plated and treated with a fixed concentration of an AR agonist (e.g., DHT) to stimulate reporter gene expression.
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Concurrently, cells are treated with increasing concentrations of (rel)-BMS-641988.
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After an incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
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The IC50 value is determined as the concentration of (rel)-BMS-641988 that inhibits 50% of the DHT-induced luciferase activity.
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Human Prostate Cancer Xenograft Studies
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Objective: To evaluate the in vivo antitumor efficacy of (rel)-BMS-641988.
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Animal Model: Male immunodeficient mice (e.g., nude or SCID).
-
Protocol:
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Human prostate cancer cells (e.g., CWR22-BMSLD1) are subcutaneously implanted into the flanks of the mice.[6]
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Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm3).
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Mice are randomized into treatment groups: vehicle control, (rel)-BMS-641988 (e.g., 90 mg/kg), and bicalutamide (e.g., 150 mg/kg).[6][9]
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Drugs are administered orally, once daily (qd).[6]
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Tumor volume and body weight are measured regularly (e.g., twice weekly).
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The study continues for a defined period (e.g., 35-45 days), or until tumors in the control group reach a maximum allowable size.[1]
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Efficacy is assessed by comparing tumor growth inhibition (%TGI) between the treated and control groups.
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Visualizations
Caption: Mechanism of action of (rel)-BMS-641988 as an androgen receptor antagonist.
Caption: Metabolic pathway of (rel)-BMS-641988.
Caption: General workflow for in vivo xenograft efficacy studies.
References
- 1. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMS-641988 - Wikipedia [en.wikipedia.org]
- 4. Phase I Dose-Escalation Study of the Novel Anti-androgen BMS-641988 in Patients with Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I dose-escalation study of the novel antiandrogen BMS-641988 in patients with castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
